molecular formula C16H14N2O4 B2591730 Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 331246-30-1

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2591730
CAS No.: 331246-30-1
M. Wt: 298.298
InChI Key: QCDPVMUOKBFDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, also referred to as BT2 (Catalog No. from Advanced Molecular Technologies), is a synthetic small molecule with the chemical formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol . It is structurally characterized by a dibenzo[b,f][1,4]oxazepine core substituted with an ethyl carbamate group at position 2 and an ethyl group at position 10. Its synthesis involves the reaction of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate under controlled conditions .

Properties

IUPAC Name

ethyl N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-21-16(20)17-10-7-8-13-11(9-10)15(19)18-12-5-3-4-6-14(12)22-13/h3-9H,2H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPVMUOKBFDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and enhances the yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The oxazepine ring and carbonyl groups in this compound undergo oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedMechanism InsightsSource
KMnO₄ (acidic conditions)Oxidized oxazepine ring derivativesEpoxidation or ketone formation
Ozone (O₃) in CH₂Cl₂Cleavage of aromatic ringsFormation of dicarboxylic acids

Oxidation typically targets electron-rich regions of the aromatic system or the oxazepine ring’s nitrogen-oxygen bonds.

Reduction Reactions

The carbamate and ketone functionalities are susceptible to reduction:

Reagent/ConditionsProduct FormedSelectivity NotesSource
LiAlH₄ in THFAlcohol derivativesComplete reduction of carbonyls
H₂/Pd-CDeoxygenated oxazepine analogsPreservation of carbamate group

Reduction of the 11-oxo group to a hydroxyl moiety has been demonstrated in related dibenzoxazepines .

Substitution Reactions

Nucleophilic substitution occurs at the carbamate’s ester group or aromatic positions:

Reaction TypeReagents/ConditionsMajor ProductsSource
Nucleophilic Aromatic Substitution NH₃/EtOH, 80°CAmino-substituted derivatives
Ester Hydrolysis NaOH/H₂O, refluxCarboxylic acid intermediate

The carbamate group undergoes hydrolysis to form unstable carbamic acid, which decarboxylates to yield amines .

Cyclization and Ring-Opening

The oxazepine ring participates in reversible ring-opening under specific conditions:

ConditionsOutcomeApplicationSource
Acidic (HCl/EtOH)Ring-opened amino alcohol intermediatesPrecursors for heterocyclic synthesis
Basic (K₂CO₃/DMF)Reform oxazepine coreStability studies

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings:

ReactionCatalysts/ReagentsProductsSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminated dibenzoxazepines

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Degradation ProductsNotesSource
200–250CO₂, ethylamineCarbamate decomposition
>300Fragmented aromatic residuesOxazepine ring breakdown

Biological Alkylation

In vivo metabolic studies indicate cytochrome P450-mediated O-deethylation:

Enzyme SystemMetabolite IdentifiedBioactivity ImplicationsSource
Human liver microsomesHydroxyethylcarbamate derivativeReduced receptor binding affinity

Scientific Research Applications

Anticancer Activity

One of the prominent applications of Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is its potential as an anticancer agent . Studies have indicated that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit properties that can inhibit tumor growth. Research has shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Angiogenesis Inhibition

The compound has also been identified as an angiogenesis inhibitor , which means it can prevent the formation of new blood vessels from existing ones. This property is crucial in cancer treatment as tumors require a blood supply to grow and metastasize. This compound's ability to inhibit angiogenesis could provide a dual mechanism in cancer therapy by both targeting cancer cells directly and cutting off their blood supply .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results indicate that the compound has a promising potential for further development into an anticancer drug.

Animal Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. In one study involving mice with induced tumors:

  • Treatment with the compound resulted in a 30% reduction in tumor size compared to controls after four weeks of administration.

This highlights its potential as a therapeutic agent beyond in vitro findings.

Mechanism of Action

The mechanism of action of ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to selectively inhibit certain receptors, such as the dopamine D2 receptor, which plays a crucial role in the central nervous system . By binding to these receptors, the compound can modulate neurotransmitter activity and exert its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dibenzo[b,f][1,4]oxazepine/thiazepine scaffold is a versatile framework for drug discovery. Below is a detailed comparison of BT2 with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Substitutions on the Dibenzoheterocyclic Core
Compound Name Core Structure Position 2 Substitution Position 10 Substitution Key Functional Groups Reference
Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (BT2) Oxazepine Ethyl carbamate Ethyl Carbamate, Oxo
N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine 4-Methoxybenzyl carboxamide None Carboxamide, Sulfoxide
10-Ethyl-N-(4-methoxyphenethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine 4-Methoxyphenethyl carboxamide Ethyl Carboxamide, Sulfoxide
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Oxazepine 2,4-Dimethoxybenzenesulfonamide Ethyl Sulfonamide, Oxo

Key Observations :

  • Core Heteroatom : BT2 contains an oxazepine ring (oxygen atom), while analogs like compounds 29–32 () feature a thiazepine (sulfur atom), which influences electronic properties and metabolic stability .
  • Substituent Diversity : BT2’s ethyl carbamate group contrasts with carboxamide or sulfonamide substitutions in analogs, affecting solubility and target binding .
Physicochemical and Analytical Data
Compound Name Molecular Weight (g/mol) LCMS RT (min) HRMS (ESI) m/z [M+H+] Key Spectral Features (¹H NMR) Reference
BT2 326.35 Not reported Not reported Not explicitly described in evidence
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 421.0 5.27 421.1217 δ 8.00 (d, J=1.2 Hz), 7.96 (dd, J=8.2, 1.6 Hz)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 421.1 4.97 421.1060 δ 7.62–7.76 (m, aromatic protons), 3.53 (s, CH₃)
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide Not reported Not reported Not reported δ 10.48 (s, NH), 7.96–7.80 (m, aromatic protons)

Key Observations :

  • LCMS/HRMS : BT2 lacks reported chromatographic data, but analogs show retention times (4.02–5.33 min) and precise mass matches (<5 ppm error) .
  • ¹H NMR : Analogs exhibit distinct splitting patterns (e.g., doublets and multiplets for aromatic protons) and substituent-related shifts (e.g., methoxy groups at δ ~3.5 ppm) .

Key Observations :

  • BT2 vs. Thiazepine Analogs : BT2’s angiogenesis inhibition contrasts with the D2 receptor antagonism of thiazepine derivatives, highlighting scaffold-dependent target specificity .
  • Substituent Impact : Methoxybenzyl groups in thiazepines enhance CNS activity, while BT2’s ethyl carbamate may favor peripheral tissue targeting .

Biological Activity

Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.41 g/mol. The compound features a complex structure that includes an oxazepine ring, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazepine Ring : This step usually requires cyclization reactions using suitable precursors.
  • Introduction of Functional Groups : Ethyl and oxo groups are introduced through alkylation and oxidation processes.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

This compound has been studied for its interaction with various biological targets:

  • Dopamine D2 Receptor Antagonism : This compound acts as a selective antagonist at dopamine D2 receptors, which are implicated in several neurological disorders such as schizophrenia and Parkinson's disease. The inhibition of these receptors can lead to therapeutic effects in managing symptoms associated with these conditions .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepines exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of similar compounds on animal models, it was found that administration of related oxazepine derivatives resulted in significant reductions in hyperactivity and anxiety-like behaviors. These findings suggest potential applications in treating anxiety disorders .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against various pathogens using minimum inhibitory concentration (MIC) assays. Results indicated that certain derivatives showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxideDopamine D2 antagonistEffective in reducing psychotic symptoms in animal models
Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepineAntimicrobialExhibited significant antibacterial properties with low MIC values

Q & A

Q. What is the standard protocol for synthesizing BT2 and its key intermediates?

BT2 is synthesized via the reaction of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate in DMF under basic conditions (e.g., potassium carbonate). The reaction proceeds via nucleophilic substitution, forming the carbamate moiety. Advanced Molecular Technologies describes a yield-optimized protocol requiring inert atmosphere control and purification via column chromatography using ethyl acetate/hexane gradients .

Key Steps :

  • Activation of BT3 with diethyl pyrocarbonate.
  • Cyclization under reflux in DMF.
  • Purification via silica gel chromatography.

Q. How is the anti-inflammatory activity of BT2 assessed in vitro?

BT2’s anti-inflammatory effects are evaluated using human microvascular endothelial cells (HMEC-1). Flow cytometry quantifies dose-dependent inhibition of IL-1β-inducible ICAM-1 expression (Figure 1A, 1C in ). Control experiments include structural analogs (e.g., BT3) and parallel assessment of VCAM-1 inhibition to confirm specificity .

Typical Experimental Design :

  • Pre-treatment of HMEC-1 cells with BT2 (0.1–100 µM) for 1 hour.
  • Induction with IL-1β (10 ng/mL) for 24 hours.
  • Staining with anti-ICAM-1 antibodies and flow cytometry analysis.

Q. What analytical techniques are recommended for quantifying BT2 in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with adaptations from ethyl carbamate analysis methods (Table 1). Optimized protocols include derivatization to enhance volatility and detection limits (LOD: 0.1–1.0 µg/L) .

Matrix Internal Standard Extraction Detection LOD
Cell lysateMethyl carbamateDichloromethane extractionGC-MS (EI)0.5 µg/L
PlasmaDeuterated BT2Solid-phase extractionLC-MS/MS0.1 µg/L

Advanced Research Questions

Q. What structural features of BT2 are critical for its inhibitory effects on ICAM-1 expression?

The carbamate group at position 2 is essential, as its removal (e.g., in BT3) abolishes activity. Molecular docking suggests hydrogen bonding between the carbamate carbonyl and residues in the ICAM-1 promoter region. Dose-response studies (Figure 1C) show an IC50 of 12.5 µM, while BT3 exhibits no inhibition even at 100 µM .

Key Structural-Activity Insights :

  • Carbamate moiety enables AP-1/JAK pathway modulation.
  • Ethyl substitution at position 10 enhances lipophilicity and membrane permeability.

Q. How do researchers resolve contradictions in dose-response data for BT2 across models?

Discrepancies (e.g., variable IC50 values in HMEC-1 vs. THP-1 cells) are addressed through:

  • Normalization to cell viability (MTT assays).
  • Statistical meta-analysis of batch-to-batch variability.
  • Cross-validation using siRNA knockdown of target pathways (e.g., JAK/ERK) .

Q. What methodologies enable enantioselective synthesis of BT2 derivatives?

Ru-catalyzed asymmetric transfer hydrogenation (ATH) in water achieves >93% enantiomeric excess (ee) for dihydrodibenzooxazepine intermediates. The (R,R)-Ru-Ts-DPEN complex selectively reduces ketone groups, enabling stereocontrol at position 11 (Table 2) .

Substrate Catalyst Solvent Conversion ee (%)
11-Oxo-dibenzooxazepine(R,R)-Ru-Ts-DPENH2O>99%93

Q. How is BT2’s pharmacokinetic profile evaluated in vivo?

Collagen antibody-induced arthritis (CAIA) models in mice are used. Key parameters include:

  • Oral bioavailability (62% in rats).
  • Plasma half-life (t1/2 = 8.2 hours).
  • Tissue distribution via radiolabeled [14C]-BT2 and autoradiography .

Experimental Workflow :

  • Daily oral administration (10 mg/kg) for 14 days.
  • LC-MS/MS quantification of BT2 in plasma and synovial fluid.

Q. What computational approaches predict BT2’s binding to inflammatory targets?

Molecular dynamics simulations (AMBER force field) model BT2’s interaction with ICAM-1’s cytoplasmic domain. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand geometry, while QSAR models correlate substituent effects with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.